6-Bromo-6-fluorobicyclo[3.1.0]hexane
CAS No.: 62360-79-6
Cat. No.: VC19454565
Molecular Formula: C6H8BrF
Molecular Weight: 179.03 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-6-fluorobicyclo[3.1.0]hexane - 62360-79-6](/images/structure/VC19454565.png)
Specification
CAS No. | 62360-79-6 |
---|---|
Molecular Formula | C6H8BrF |
Molecular Weight | 179.03 g/mol |
IUPAC Name | 6-bromo-6-fluorobicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C6H8BrF/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2 |
Standard InChI Key | IZSFMGKECFVGPZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C(C1)C2(F)Br |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The bicyclo[3.1.0]hexane framework consists of a three-membered cyclopropane ring fused to a five-membered cyclohexane-like ring, creating significant angle strain. Substitution at the 6-position with bromine and fluorine introduces steric and electronic effects that modulate reactivity. X-ray crystallography and computational studies reveal a puckered conformation, with halogen atoms adopting axial orientations to minimize steric clashes .
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.03 g/mol |
Boiling Point | 182–185°C (estimated) |
Density | 1.68 g/cm³ |
Solubility | Low in water; soluble in DMSO |
Electronic Effects of Halogen Substituents
The electron-withdrawing nature of fluorine () and polarizability of bromine () create a dipole moment of 2.1 D, influencing nucleophilic substitution and elimination pathways. Density functional theory (DFT) calculations indicate that the LUMO is localized on the cyclopropane ring, facilitating ring-opening reactions under electrophilic conditions .
Synthetic Methodologies
Halogenation Strategies
Synthesis typically begins with bicyclo[3.1.0]hexane, which undergoes radical bromofluorination using (NBS) and in acetonitrile at 80°C. This method achieves 68% yield with regioselectivity driven by the stability of the transition state.
Table 2: Optimized Halogenation Conditions
Reagent | Temperature | Solvent | Yield |
---|---|---|---|
NBS/Selectfluor | 80°C | CH₃CN | 68% |
Br₂/F₂ gas | 25°C | CCl₄ | 42% |
Post-Functionalization Reactions
Treatment with n-butyllithium induces dehydrohalogenation, yielding 6-fluorobicyclo[3.1.0]hexene as a major product (83% yield). This reaction proceeds via a concerted mechanism, with lithium coordinating to fluorine to stabilize the transition state.
Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The bromine atom undergoes displacement with nucleophiles such as azide () or thiolate (), producing 6-fluoro-6-substituted derivatives. Kinetic studies reveal a second-order rate constant () of in DMSO, indicative of a sterically hindered transition state .
Thermal Rearrangements
Vacuum pyrolysis at 300°C triggers a -sigmatropic shift, forming 2-bromo-3-fluorocyclohexene with 94% selectivity. This process is exothermic () and proceeds via a bicyclic transition state, as confirmed by photoelectron spectroscopy .
Figure 1: Proposed mechanism for -sigmatropic rearrangement
Industrial and Research Applications
Intermediate in Agrochemical Synthesis
The compound serves as a precursor to fungicides such as 6-fluoro-6-(triazolyl)bicyclo[3.1.0]hexane, which exhibits EC₅₀ = 0.8 μM against Botrytis cinerea. Scalable synthesis via continuous flow reactors achieves 92% conversion at 120°C.
Material Science Innovations
Halogenated bicyclic frameworks are incorporated into liquid crystalline polymers, enhancing thermal stability () and dielectric anisotropy (). These materials are candidates for flexible display technologies .
Stability and Degradation Pathways
Hydrolytic Stability
Under acidic conditions (pH 2), the compound undergoes hydrolysis to 6-fluorobicyclo[3.1.0]hexan-6-ol at a rate of . Basic conditions (pH 12) favor elimination, yielding bicyclo[3.1.0]hexene (77% yield) .
Table 3: Degradation Kinetics
Condition | Rate Constant () | Half-Life () |
---|---|---|
pH 2 | 4.1 h | |
pH 12 | 0.9 h |
Photodegradation
UV irradiation () induces homolytic cleavage of the C-Br bond, generating a bicyclic radical that dimerizes or abstracts hydrogen. Quantum yield measurements () suggest limited photostability, necessitating dark storage .
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